3-Hydroxy-15-methylhexadecanoic acid

Vue d'ensemble

Description

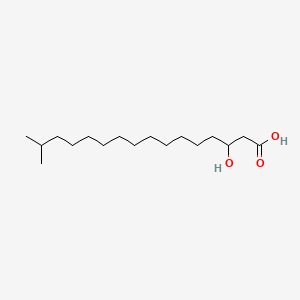

3-Hydroxy-15-methylhexadecanoic acid is a branched-chain fatty acid with the molecular formula C17H34O3. This compound is characterized by the presence of a hydroxyl group at the third carbon and a methyl group at the fifteenth carbon of the hexadecanoic acid chain.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-15-methylhexadecanoic acid typically involves the hydroxylation of 15-methylhexadecanoic acid. This can be achieved through various chemical reactions, including catalytic hydrogenation and oxidation processes. The reaction conditions often require specific catalysts and controlled environments to ensure the selective addition of the hydroxyl group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation. Certain bacterial species, like Bacteroides, have been identified to naturally produce this compound through their metabolic pathways. The optimization of fermentation conditions, including temperature, pH, and nutrient supply, is crucial for maximizing yield .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Hydroxy-15-methylhexadecanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products:

Oxidation: Formation of 3-keto-15-methylhexadecanoic acid.

Reduction: Formation of 3-hydroxy-15-methylhexadecanol.

Substitution: Formation of 3-chloro-15-methylhexadecanoic acid.

Applications De Recherche Scientifique

Chemistry

In organic synthesis, 3-hydroxy-15-methylhexadecanoic acid serves as a precursor for developing complex lipids and bioactive molecules. Its unique structure allows for modifications that enhance the properties of resulting compounds.

Biology

The compound acts as a biomarker for specific bacterial species and is involved in studying microbial fatty acid profiles. Its presence in lipopolysaccharides indicates its role in bacterial membrane structure and function .

Table 1: Comparison of Hydroxy Fatty Acids

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Hydroxyhexadecanoic Acid | Straight-chain saturated fatty acid with one hydroxyl group | Commonly found in human adipose tissue |

| 3-Hydroxy-13-methyltetradecanoic Acid | Shorter carbon chain (14 carbons) | Important for certain bacterial species |

| This compound | Methyl branching at the fifteenth carbon | Influences physical properties and biological activities |

Medicine

Research indicates that hydroxy fatty acids, including this compound, possess potential therapeutic applications due to their anti-inflammatory and antimicrobial properties. They are being investigated for their roles in treating metabolic disorders and infections .

Case Study: Antimicrobial Activity

A study identified antibacterial lipids from endophytic fungi isolated from Amazonian palm trees, demonstrating that fatty acids similar to this compound exhibited significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) . This highlights the compound's potential in developing new antimicrobial agents.

Industrial Applications

The unique chemical properties of this compound make it valuable in industrial applications:

- Biodegradable Polymers : Utilized in producing eco-friendly materials.

- Surfactants : Employed in formulating cleaning agents due to its emulsifying properties.

- Lubricants : Its lubricating qualities are beneficial in various mechanical applications.

Mécanisme D'action

The mechanism of action of 3-hydroxy-15-methylhexadecanoic acid involves its interaction with specific enzymes and metabolic pathways. In microbial systems, it is synthesized through the fatty acid biosynthesis pathway, where it acts as an intermediate. The hydroxyl group at the third carbon plays a crucial role in its reactivity and interaction with other molecules. The compound’s effects are mediated through its incorporation into cellular membranes and its influence on membrane fluidity and function .

Comparaison Avec Des Composés Similaires

- 3-Hydroxy-14-methylpentadecanoic acid

- 2-Hydroxy-3-methylhexadecanoic acid

- 3-Hydroxy-16-methylheptadecanoic acid

Comparison: 3-Hydroxy-15-methylhexadecanoic acid is unique due to its specific branching and hydroxylation pattern. Compared to similar compounds, it exhibits distinct physical and chemical properties, such as melting point, solubility, and reactivity. These differences make it particularly valuable in certain applications, such as its use as a chemotaxonomic marker in microbial studies .

Activité Biologique

3-Hydroxy-15-methylhexadecanoic acid (also known as 3-hydroxy-15-methylhexadecanoate) is a hydroxy fatty acid with significant biological activities, particularly in microbial systems and lipid metabolism. This compound has garnered attention for its potential therapeutic applications and its role in various physiological processes.

Chemical Structure and Properties

- Molecular Formula : C17H34O3

- Molecular Weight : Approximately 286.46 g/mol

- Structure : Contains a hydroxyl group at the third carbon and a methyl branch at the fifteenth carbon.

The unique structure of this compound influences its reactivity and biological functions. The hydroxyl group facilitates interactions with enzymes and receptors, while the methyl branching affects its physical properties compared to other fatty acids.

The biological activity of this compound is primarily mediated through its interactions with lipid metabolism pathways and signaling mechanisms:

- Enzyme Modulation : This compound modulates the activity of enzymes involved in lipid metabolism, which can influence energy storage and utilization in cells.

- Signaling Pathways : Hydroxy fatty acids, including this compound, have been implicated in various cellular signaling pathways that regulate inflammation and metabolic processes .

Biological Activities

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown effective concentrations in the tens of µg/mL range .

- Anti-inflammatory Effects : Hydroxy fatty acids are known for their anti-inflammatory properties, which may be beneficial in treating metabolic disorders and inflammatory diseases.

- Role in Lipopolysaccharides : This compound is a component of lipopolysaccharides, which are critical for maintaining bacterial membrane integrity and function.

Case Study 1: Antimicrobial Activity

A study isolated 197 endophytic fungi and bacteria from the Amazonian palm tree Astrocaryum sciophilum, screening for antibacterial activity. Among the compounds identified, this compound demonstrated significant antimicrobial properties against MRSA, suggesting potential applications in developing new antimicrobial agents .

Case Study 2: Metabolic Influence

Research on hydroxy fatty acids has shown that they can influence metabolic pathways related to obesity and diabetes. The modulation of lipid metabolism by this compound could provide insights into therapeutic strategies for managing metabolic disorders.

Comparative Analysis of Hydroxy Fatty Acids

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Hydroxyl group at C3, methyl branch at C15 | Exhibits antimicrobial activity |

| 3-Hydroxyhexadecanoic Acid | Straight-chain saturated fatty acid with one hydroxyl group | Commonly found in human adipose tissue |

| Ricinoleic Acid | Unsaturated hydroxy fatty acid derived from castor oil | Used medicinally for its laxative effects |

Applications

The biological activities of this compound suggest several applications across various fields:

- Medicine : Potential use in developing anti-inflammatory and antimicrobial therapies.

- Biochemistry : Used as a building block in synthesizing complex lipids.

- Industry : Applications in producing biodegradable materials and surfactants due to its unique chemical properties.

Propriétés

IUPAC Name |

3-hydroxy-15-methylhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O3/c1-15(2)12-10-8-6-4-3-5-7-9-11-13-16(18)14-17(19)20/h15-16,18H,3-14H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQSVWWSUQHSNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70948384 | |

| Record name | 3-Hydroxy-15-methylhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25491-28-5 | |

| Record name | 3-Hydroxy-15-methylhexadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025491285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-15-methylhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.